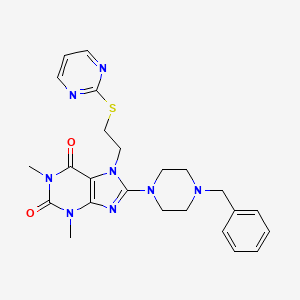

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N8O2S/c1-28-20-19(21(33)29(2)24(28)34)32(15-16-35-22-25-9-6-10-26-22)23(27-20)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10H,11-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXURCMPGNYBLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative belonging to the purine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

- Piperazine moiety : Known for its role in modulating neurotransmitter systems.

- Pyrimidine group : Often associated with nucleic acid interactions.

- Purine core : Central to various biochemical processes including energy metabolism and signal transduction.

Antitumor Activity

Research indicates that derivatives of purines exhibit significant antitumor activity. A study evaluating similar compounds demonstrated that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 12.07 ± 0.05 µM against a breast cancer cell line, indicating promising antitumor potential .

Antimicrobial Properties

The antimicrobial effects of piperazine derivatives have been well-documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that modifications to the benzylpiperazine structure can lead to enhanced antibacterial efficacy. For example, derivatives with additional thiol groups exhibited increased potency against resistant bacterial strains .

Neuropharmacological Effects

The piperazine ring is crucial for the neuropharmacological properties of this compound. Studies suggest that it may act as a serotonin receptor modulator. In animal models, compounds with similar structures have demonstrated anxiolytic and antidepressant effects, which could be attributed to their interaction with serotonin receptors .

The biological activities of This compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with neurotransmitter receptors can alter signaling pathways related to mood and anxiety.

- DNA Interaction : The purine structure may facilitate binding to nucleic acids, affecting replication and transcription processes.

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Applications

1.1 Acetylcholinesterase Inhibition

One of the primary applications of this compound is as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for treating Alzheimer's disease and other cognitive disorders. A molecular docking study indicated that the compound binds effectively to the catalytic active site of AChE, suggesting its potential as a lead compound for developing new AChE inhibitors .

1.2 Antidepressant Activity

Research has shown that derivatives of benzylpiperazine can exhibit antidepressant-like effects. The structure of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione may facilitate interactions with serotonin receptors, which are implicated in mood regulation. Preliminary studies suggest that modifications to the piperazine ring can enhance its affinity for these receptors, potentially leading to novel antidepressant therapies .

Biochemical Studies

2.1 Mechanistic Studies on Signal Transduction

The compound's structure allows it to interact with various signaling pathways within cells. For example, studies have indicated that purine derivatives can modulate cyclic adenosine monophosphate (cAMP) levels, influencing cellular responses to hormonal signals. This modulation can be critical in understanding how neurotransmitters and hormones affect physiological processes .

2.2 Anticancer Properties

Recent investigations have explored the anticancer potential of compounds similar to this compound. These studies suggest that purine derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

Data Tables

Case Studies

Case Study 1: AChE Inhibition in Alzheimer's Disease

In a study published in 2018, researchers evaluated the binding affinity of various arylpiperazine derivatives to AChE. The compound was identified as a promising candidate due to its effective binding mode and potential for further development into a therapeutic agent for Alzheimer's disease .

Case Study 2: Antidepressant Effects

A comparative study examined several benzylpiperazine derivatives for their antidepressant-like effects in animal models. The results indicated that some modifications enhanced efficacy and reduced side effects compared to traditional antidepressants .

Chemical Reactions Analysis

Purine Core Formation

-

Starting Material : Xanthine derivatives (e.g., 1,3-dimethylxanthine) are common precursors.

-

Substitution at Position 8 : The 4-benzylpiperazine group is introduced via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃/DMF) .

-

Substitution at Position 7 : The 2-(pyrimidin-2-ylthio)ethyl chain is added through alkylation using a bromoethylthio-pyrimidine intermediate .

Example Reaction Sequence:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Purine core alkylation at N-7 | 2-bromoethylthio-pyrimidine, NaH, DMF, 60°C | 45–65% |

| 2 | NAS at C-8 | 4-benzylpiperazine, K₂CO₃, DMF, 80°C | 50–70% |

Nucleophilic Substitution Reactions

The electron-deficient purine core facilitates substitutions at reactive positions:

Piperazine Modifications

-

The secondary amine in the 4-benzylpiperazine group can undergo alkylation or acylation :

-

Example: Reaction with methyl iodide forms a quaternary ammonium salt .

Thioether Reactivity

-

The thioethylpyrimidine group participates in displacement reactions :

Nu⁻ : Amines, thiols, or alkoxides.

Thioether Oxidation

Purine Ring Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the purine’s C=N bonds, though the dione structure resists full saturation .

Acidic Hydrolysis

Basic Hydrolysis

-

NaOH (1M, 60°C) cleaves the thioether bond, yielding pyrimidine-2-thiol and ethylene glycol derivatives .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal Binding Sites

Example Complexation:

Biological Activity Correlations

While not directly tested, structural analogs show:

-

Anticancer Activity : Pyrimidine-thioethers inhibit kinase pathways .

-

Antimicrobial Effects : Piperazine derivatives disrupt bacterial membranes .

Stability and Storage

Q & A

Q. What are effective synthetic routes for synthesizing the target compound, and how are key intermediates characterized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving piperazine derivatives and purine-dione precursors. For example:

- Step 1: React 1,3-dimethylpurine-2,6-dione with 4-benzylpiperazine under reflux in acetic acid with sodium acetate as a catalyst (similar to procedures in and ).

- Step 2: Introduce the pyrimidin-2-ylthioethyl group via nucleophilic substitution or thiol-ene coupling.

- Characterization: Use (δ 2.62 ppm for N-CH, aromatic protons at δ 6.90–8.20 ppm), (C=O at 162.2 ppm), and IR (C=O stretch at 1721 cm) to confirm structural integrity .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural identity?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and acetonitrile/water gradient to assess purity.

- Spectroscopy: Employ and for backbone confirmation, IR for functional groups (e.g., C=O, C=N), and EI-MS for molecular ion detection (e.g., m/z 803 [M]) .

- X-ray crystallography: Resolve crystal structures for unambiguous confirmation (as demonstrated in for related purine-diones) .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility: Test solvents like DMSO, ethanol, or aqueous buffers (pH 7.4) with co-solvents (e.g., 0.1% Tween-80). The pyrimidin-2-ylthioethyl group may enhance hydrophilicity .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store lyophilized samples at -20°C under inert gas .

Advanced Research Questions

Q. How can computational methods improve reaction design and optimization for this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s approach integrates computational and experimental data to predict optimal conditions (e.g., solvent, temperature) .

- AI-Driven Optimization: Implement machine learning (e.g., COMSOL Multiphysics) to analyze reaction parameters (yield, time) and recommend adjustments .

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

- Factor Screening: Use Plackett-Burman design to identify critical variables (e.g., catalyst loading, temperature).

- Response Surface Methodology (RSM): Apply Central Composite Design to maximize yield. For example, optimize reflux time (8–16 hrs) and molar ratios (1:1.2–1:1.5) .

- Validation: Confirm predictions with triplicate experiments and compare observed vs. predicted yields (target: >90% purity) .

Q. What mechanistic insights can be derived from spectroscopic data during synthesis?

Methodological Answer:

- Intermediate Trapping: Use to monitor real-time reaction progress (e.g., disappearance of starting material peaks at δ 6.28 ppm) .

- Kinetic Studies: Perform time-resolved IR to track carbonyl group reactivity (1721 cm shift indicates intermediate formation) .

- Isotopic Labeling: Introduce -labeled piperazine to trace nitrogen incorporation via MS/MS fragmentation .

Q. How can bioactivity assays be designed to evaluate potential therapeutic applications?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., purine-diones targeting adenosine receptors) .

- Assay Design: Use fluorescence polarization for binding affinity (IC) and cell-based assays (e.g., HEK293 cells) for functional activity. Include positive controls (e.g., theophylline) .

- Metabolite Identification: Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.